molecular formula C11H10Cl2O2 B14609384 {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride CAS No. 60011-14-5

{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride

Cat. No.: B14609384
CAS No.: 60011-14-5
M. Wt: 245.10 g/mol
InChI Key: ASIOPSGOXLSETJ-UHFFFAOYSA-N
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Description

{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride is an organic compound that belongs to the class of aromatic acetyl chlorides. This compound is characterized by the presence of a chloro group, an allyloxy group, and an acetyl chloride functional group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride typically involves the chlorination of 3-chloro-4-hydroxyacetophenone followed by the introduction of the allyloxy group. The reaction conditions often include the use of thionyl chloride (SOCl₂) as a chlorinating agent and an appropriate solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the acetyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Electrophilic Aromatic Substitution: The chloro and allyloxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to avoid over-substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Nitro and Sulfonic Acid Derivatives: Formed through electrophilic aromatic substitution reactions.

    Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxyacetophenone: Lacks the allyloxy group and acetyl chloride functionality.

    4-Allyloxyacetophenone: Lacks the chloro group and acetyl chloride functionality.

    3-Chloro-4-methoxyacetophenone: Contains a methoxy group instead of an allyloxy group.

Uniqueness

{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both chloro and allyloxy groups on the phenyl ring, along with the reactive acetyl chloride group, makes it a valuable intermediate in various organic transformations.

Properties

CAS No.

60011-14-5

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

2-(3-chloro-4-prop-2-enoxyphenyl)acetyl chloride

InChI

InChI=1S/C11H10Cl2O2/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2

InChI Key

ASIOPSGOXLSETJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)CC(=O)Cl)Cl

Origin of Product

United States

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